

High-performance liquid chromatography (HPLC) method for Pefloxacin quantification in plasma

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Compound of Interest

Compound Name: *Pefloxacin*

Cat. No.: *B1679150*

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Application Notes and Protocols for HPLC Quantification of Pefloxacin in Plasma

These application notes provide a comprehensive guide for the quantitative determination of **Pefloxacin** in plasma samples using High-Performance Liquid Chromatography (HPLC). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development.

Introduction

Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic. Accurate and reliable quantification of **Pefloxacin** in biological matrices like plasma is essential for assessing its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines a validated HPLC method coupled with UV detection for this purpose.

Principle

The method involves the separation of **Pefloxacin** from plasma components using reversed-phase chromatography. Plasma samples are first treated to precipitate proteins and extract the drug. The extract is then injected into an HPLC system. The separation is achieved on a C18 column with a suitable mobile phase. **Pefloxacin** is detected by a UV detector at a specific

wavelength, and its concentration is determined by comparing its peak area to that of an internal standard.

Experimental Protocols

Materials and Reagents

- **Pefloxacin** mesylate reference standard
- Internal Standard (e.g., Acetaminophen or Pipemidic acid)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphoric acid (analytical grade)
- Potassium hydroxide (analytical grade)
- Ammonium acetate (analytical grade)
- Citric acid (analytical grade)
- Ethyl acetate (analytical grade)
- Water (HPLC grade)
- Drug-free human plasma

Instrumentation

- HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., Shim-pack CLC-ODS, 150 x 4.6 mm, 10 μ m or equivalent).
- Data acquisition and processing software.
- Centrifuge

- Vortex mixer
- pH meter

Preparation of Solutions

- Mobile Phase Preparation (Example 1): A mixture of acetonitrile and 0.025 M phosphoric acid solution (13:87 v/v). The pH of the phosphoric acid solution is adjusted to 2.9 with potassium hydroxide.[\[1\]](#)[\[2\]](#)
- Mobile Phase Preparation (Example 2): A mixture of methanol and 0.25 mol/L ammonium acetate solution (30:70 v/v). The pH of the ammonium acetate solution is adjusted to 4.8 with citric acid.[\[3\]](#)
- Standard Stock Solution: Accurately weigh and dissolve **Pefloxacin** mesylate in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
- Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard (e.g., acetaminophen) in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
- Calibration Standards and Quality Control Samples: Prepare working solutions of **Pefloxacin** at various concentrations by serial dilution of the stock solution with drug-free plasma. These will be used to construct the calibration curve and for quality control checks.

Sample Preparation

This is a critical step to remove interfering substances from the plasma matrix.

- Protein Precipitation with Ethyl Acetate:
 - To 1 mL of plasma sample in a centrifuge tube, add a known amount of the internal standard.
 - Add 1 mL of ethyl acetate.
 - Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[\[1\]](#)

- Centrifuge the mixture at 5000 rpm for 5 minutes.[\[1\]](#)
- Carefully transfer the supernatant (organic layer) to a clean tube.
- Repeat the extraction process with another portion of ethyl acetate to maximize recovery.
- Evaporate the pooled organic phase to dryness at room temperature.[\[1\]](#)
- Reconstitute the residue in a known volume (e.g., 0.5 mL) of the mobile phase.[\[1\]](#)
- Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[\[1\]](#)

Chromatographic Conditions

The following are examples of chromatographic conditions that have been successfully used:

Parameter	Condition 1	Condition 2
Column	Shim-pack CLC-ODS (C18)	YWG-C18 (10µm), 150 x 4.6mm
Mobile Phase	Acetonitrile: 0.025 M Phosphoric Acid (13:87 v/v), pH 2.9	Methanol: 0.25 M Ammonium Acetate (30:70 v/v), pH 4.8
Flow Rate	1.0 mL/min	2.0 mL/min
Detection	UV at 275 nm	UV at 275 nm
Injection Volume	20 µL	Not specified
Internal Standard	Acetaminophen	Pipemidic acid

Data from references:[\[1\]](#)[\[2\]](#)[\[3\]](#)

Data Presentation

The performance of the HPLC method is evaluated through various validation parameters, which are summarized in the tables below.

Table 1: System Suitability Parameters

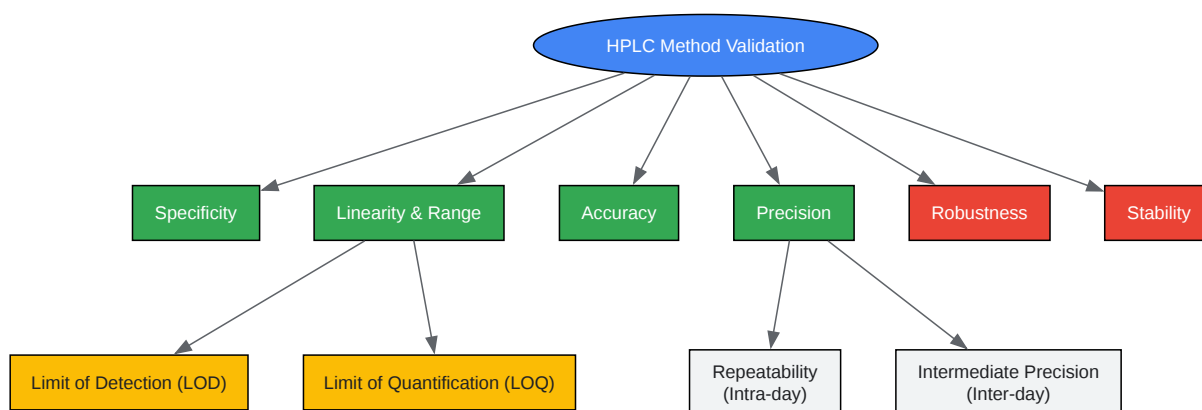
Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2	1.166
Theoretical Plates	> 2000	8197
Resolution	> 1.5	> 2.0
%RSD of Peak Area	$\leq 2.0\%$	0.989%
%RSD of Retention Time	$\leq 1.0\%$	0.566%

Data from reference:[\[1\]](#)[\[2\]](#)

Table 2: Method Validation Parameters

Parameter	Result
Linearity Range	0.125 - 12.0 $\mu\text{g/mL}$ [1] [2] [4]
Correlation Coefficient (r^2)	0.9987 [1] [2] [4]
Limit of Detection (LOD)	0.03125 $\mu\text{g/mL}$ [1] [2] [4]
Limit of Quantification (LOQ)	0.125 $\mu\text{g/mL}$ [1] [2] [4]
Intra-day Precision (%RSD)	0.376 - 0.9056% [1] [4]
Inter-day Precision (%RSD)	0.739 - 0.853% [1] [4]
Accuracy (Recovery)	90.92 - 98.59% in plasma [1]

Mandatory Visualizations



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